molecular formula C9H17NO B11919419 7-Isopropylazepan-2-one CAS No. 102539-72-0

7-Isopropylazepan-2-one

Cat. No.: B11919419
CAS No.: 102539-72-0
M. Wt: 155.24 g/mol
InChI Key: BKJOSQCBZBMZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropylazepan-2-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the azepanone ring. Azepanones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylazepan-2-one typically involves the ring-expansion reaction of a cyclohexanone derivative. One common method is the hydroxyalkyl azide mediated ring-expansion reaction. This process starts with the preparation of a chiral 1-phenyl-3-azidopropanol from a halide precursor, which is then reacted with the ketone using boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter .

Industrial Production Methods: Industrial production of this compound may involve large-scale ring-expansion reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azepanone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted azepanones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Isopropylazepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Azepan-2-one: A closely related compound with similar structural features but without the isopropyl group.

    5-tert-Butylazepan-2-one: Another azepanone derivative with a tert-butyl group instead of an isopropyl group.

Uniqueness: 7-Isopropylazepan-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

102539-72-0

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-propan-2-ylazepan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)8-5-3-4-6-9(11)10-8/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

BKJOSQCBZBMZKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.